REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[O:10][C:9](=[O:12])[C:8]([NH:13][C:14](=[O:16])[CH3:15])=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.Cl[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]Cl>>[N:1]1([C:2]2[C:11]3[O:10][C:9](=[O:12])[C:8]([NH:13][C:14](=[O:16])[CH3:15])=[CH:7][C:6]=3[CH:5]=[CH:4][CH:3]=2)[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=2C=C(C(OC21)=O)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCNCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=CC=CC=2C=C(C(OC21)=O)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |